N-(3,4-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the triazolothiadiazine family. This compound is characterized by its unique structure, which combines a triazole ring with a thiadiazine ring, making it a hybrid molecule with significant pharmacological potential . The presence of various functional groups in its structure allows it to interact with different biological targets, making it a promising candidate for drug development and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate carboxylic acid derivatives under reflux conditions . The reaction is usually carried out in ethanol with a catalytic amount of piperidine to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final compound .
Industrial Production Methods: For industrial-scale production, the synthesis process is scaled up using larger reactors and optimized reaction conditions to ensure consistent quality and yield . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive functional groups in its structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines . Substitution reactions typically result in the formation of various substituted derivatives with altered pharmacological properties .
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications . In chemistry, it is used as a synthetic intermediate for the preparation of other heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its ability to inhibit various enzymes, such as carbonic anhydrase and cholinesterase, makes it a valuable tool for studying enzyme inhibition and drug design . Additionally, it has applications in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . The compound can bind to enzyme active sites, inhibiting their activity and disrupting essential biological processes . For example, its inhibition of carbonic anhydrase can lead to reduced production of bicarbonate ions, affecting pH regulation and metabolic processes . Similarly, its interaction with cholinesterase can result in the accumulation of acetylcholine, affecting neurotransmission and muscle function .
Comparison with Similar Compounds
N-(3,4-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique compared to other similar compounds due to its specific structural features and pharmacological properties . Similar compounds include other triazolothiadiazine derivatives, such as 6-(2,4-DIMETHYLPHENYL)-3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE HYDROBROMIDE . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications . The unique combination of functional groups in N-(3,4-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and potential for drug development .
Properties
Molecular Formula |
C25H23N5OS |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H23N5OS/c1-16-13-14-20(15-17(16)2)26-24(31)22-21(18-9-5-3-6-10-18)29-30-23(27-28-25(30)32-22)19-11-7-4-8-12-19/h3-15,21-22,29H,1-2H3,(H,26,31) |
InChI Key |
FCSSPDVBPSPABL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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